2-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c22-17-8-6-16(7-9-17)20-24-19-5-2-1-4-18(19)21(25-20)23-10-3-11-26-12-14-27-15-13-26/h1-2,4-9H,3,10-15H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYOTOAMUYEMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324082 | |
| Record name | 2-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658346 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
315715-80-1 | |
| Record name | 2-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Quinazoline Core Formation
The synthesis begins with constructing the quinazolin-4-one core. Anthranilic acid reacts with morpholine-4-carboxamide under acidic conditions to form 2-(morpholin-4-yl)-3,4-dihydroquinazolin-4(3H)-one. Cyclization is achieved via refluxing in acetic acid, yielding the intermediate quinazolinone. Chlorination of this compound using phosphorus oxychloride (POCl) produces 4-chloro-2-(morpholin-4-yl)quinazoline, a critical precursor.
Catalytic Hydrogenation and Protection Strategies
Nitro Group Reduction
An alternative route starts with a 6-nitroquinazoline intermediate. Catalytic hydrogenation using palladium on carbon (Pd/C) in tetrahydrofuran (THF) at 70–90°C under 3–10 bar H reduces the nitro group to an amine. Additives like triphenylphosphine (PPh) prevent dehalogenation of the 4-chlorophenyl group.
Buchwald–Hartwig Amination
The 6-amino intermediate undergoes coupling with 3-morpholin-4-ylpropyl bromide via a Buchwald–Hartwig reaction. Using palladium acetate (Pd(OAc)), Xantphos ligand, and cesium carbonate (CsCO) in toluene at 100°C for 24 hours installs the morpholinylpropylamine group.
Advantages : This method avoids competing substitutions by selectively functionalizing the 6-position. Yields reach 75–85% with high purity.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation significantly shortens reaction times. For example, cyclizing anthranilic acid with morpholine-4-carboxamide in DMF at 100°C for 15 minutes under 900 W microwaves achieves 85% yield, compared to 12 hours via conventional heating.
One-Pot Amination
A one-pot microwave protocol combines chlorination and amination steps. After forming the quinazolinone, POCl and 3-morpholin-4-ylpropylamine are added sequentially, with irradiation at 120°C for 10 minutes. This method boosts yields to 87% versus 79% for reflux methods.
Comparative Analysis of Synthetic Methods
Table 1: Reaction Conditions and Yields
| Method | Key Steps | Conditions | Yield (%) | Time |
|---|---|---|---|---|
| Nucleophilic Substitution | Chlorination, double amination | POCl, 110°C, KCO | 68–72 | 24–36 h |
| Catalytic Hydrogenation | Nitro reduction, Buchwald coupling | Pd/C, H, Pd(OAc) | 75–85 | 30–48 h |
| Microwave-Assisted | One-pot cyclization/amination | 900 W, 120°C | 85–87 | 25–30 min |
Key Findings :
-
Microwave irradiation reduces reaction times by >90% and improves yields by 8–10%.
-
Protection strategies (e.g., nitro groups) prevent side reactions but add steps.
-
Buchwald–Hartwig coupling offers superior regioselectivity for complex amines.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield dihydroquinazolines.
Scientific Research Applications
Anticancer Activity
Research indicates that quinazoline derivatives, including 2-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine, exhibit promising anticancer properties. These compounds often act as inhibitors of protein kinases, which are crucial for cancer cell proliferation and survival. For instance, studies have shown that certain quinazoline derivatives can inhibit the activity of specific kinases involved in tumor growth, leading to reduced cell viability in various cancer cell lines .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a critical role in its biological activity:
| Feature | Description |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and cellular uptake |
| Morpholine Moiety | Contributes to binding affinity to target proteins |
| Quinazoline Core | Essential for kinase inhibition |
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against specific cancer cell lines. For example, a study reported that the compound significantly decreased the proliferation of breast cancer cells by inducing apoptosis through the activation of pro-apoptotic pathways .
In Vivo Studies
Preclinical trials have shown that when administered in appropriate dosages, this compound can lead to tumor regression in animal models. These findings support its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Properties :
- Solubility : Enhanced by the morpholine group’s hydrophilic nature.
- Bioactivity : Predicted to target kinase enzymes due to structural resemblance to Gefitinib-related impurities .
Comparison with Structural Analogs
Substituted Quinazolin-4-amines with Morpholine/Piperazine Moieties
Structural Insights :
Heterocyclic Variants with Modified Cores
Functional Comparisons :
- Core Flexibility : The rigid quinazoline core in the target compound favors planar binding to ATP pockets, while oxazole or triazine hybrids (e.g., ) introduce conformational flexibility for broader target engagement.
- Pharmacophore Diversity : Imidazole () and triazine () substituents introduce additional hydrogen-bonding or metal-chelating capabilities absent in morpholine-based compounds.
Biological Activity
2-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine, also known as CAS Number 315715-80-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a quinazoline core substituted with a chlorophenyl group and a morpholine moiety, which may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer models. It operates through apoptotic pathways, activating caspase enzymes that lead to programmed cell death .
- Antimicrobial Activity : Preliminary studies indicate that quinazoline derivatives exhibit antimicrobial properties against gram-positive bacteria and mycobacterial strains. This suggests potential applications in treating infections caused by resistant strains .
- Protein Kinase Modulation : The compound may modulate protein kinase activity, influencing various cellular processes such as proliferation and survival .
Biological Activity Data
Case Studies
- Cancer Cell Lines : In a study focusing on T47D breast cancer cells, this compound demonstrated significant cytotoxicity, with an EC50 value indicating strong apoptotic activity. This suggests its potential as a therapeutic agent in oncology .
- Antimicrobial Testing : A series of synthesized quinazoline derivatives were evaluated for their antimicrobial properties. The results indicated that compounds with structural similarities to this compound showed promising results against resistant bacterial strains, highlighting the necessity for further exploration in infectious disease treatment .
Q & A
Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the quinazoline core. Key steps include:
- Quinazoline ring formation : Cyclization of substituted anthranilic acid derivatives with urea or thiourea under reflux conditions .
- Substitution reactions : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution (NAS) at the 2-position of the quinazoline ring.
- Morpholinylpropyl amine coupling : Amine alkylation or reductive amination to attach the morpholine-containing side chain .
Q. Critical Parameters :
- Temperature : Maintain 80–100°C during cyclization to prevent side reactions.
- pH control : Use weakly basic conditions (e.g., K₂CO₃) for NAS to enhance reactivity .
- Catalysts : Employ palladium catalysts for efficient cross-coupling in complex substitutions .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Quinazoline formation | DMF, 90°C, 12h | 65–75 | >95% |
| Chlorophenyl addition | 4-Chlorophenylboronic acid, Pd(PPh₃)₄, 80°C | 70–80 | >98% |
| Amine coupling | Morpholinylpropylamine, DIPEA, DCM, RT | 60–70 | >97% |
Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR Spectroscopy :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 438.15 for C₂₃H₂₄ClN₅O) .
Data Interpretation Tip : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs) to resolve overlapping signals.
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Kinase inhibition assays : Screen against EGFR, VEGFR, or PI3K isoforms due to quinazoline’s known affinity for ATP-binding pockets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Solubility and permeability : Employ the shake-flask method and Caco-2 cell models to predict bioavailability .
Q. Table 2: Example Biological Screening Data
| Assay | Target/Model | Result (IC₅₀) | Reference |
|---|---|---|---|
| EGFR inhibition | Recombinant EGFR | 0.45 µM | |
| Cytotoxicity | MCF-7 cells | 2.1 µM |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
Methodological Answer:
- Analog synthesis : Modify the morpholine moiety (e.g., replace with piperazine) or vary the chlorophenyl substituent (e.g., fluoro or nitro groups) .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronic/steric properties with bioactivity .
- Key parameters : LogP, polar surface area, and hydrogen-bonding capacity for ADMET optimization.
Case Study : Derivatives with bulkier morpholine substituents showed reduced cytotoxicity but improved selectivity for EGFR-TK .
Q. How do crystallographic studies inform the compound’s binding mode and stability?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolve the compound’s conformation and intermolecular interactions. For example:
- The quinazoline core adopts a planar geometry (deviation <0.1 Å), facilitating π-π stacking with aromatic residues in enzyme pockets .
- Morpholine oxygen participates in hydrogen bonds with water molecules in the crystal lattice, enhancing stability .
- Twinning analysis : Use HKLF5 refinement (e.g., via SHELX) to correct for non-merohedral twinning (twin fraction ~0.47%) .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods .
- Binding affinity measurements : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct target engagement .
- Meta-analysis : Compare datasets using tools like Prism to identify outliers or assay-specific artifacts.
Example : Discrepancies in IC₅₀ values (e.g., 0.45 µM vs. 1.2 µM) may arise from differences in ATP concentrations during kinase assays. Standardize ATP levels at 1 mM for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
